molecular formula C14H19FN2O3S B5070622 N-(2-fluorobenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(2-fluorobenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B5070622
M. Wt: 314.38 g/mol
InChI Key: FQIJWWUPMSOWNE-UHFFFAOYSA-N
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Description

“N-(2-fluorobenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The compound also has a fluorobenzyl group and a methylsulfonyl group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the fluorobenzyl group, and the attachment of the methylsulfonyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom and five carbon atoms. The fluorobenzyl and methylsulfonyl groups would be attached to this ring at specific positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The piperidine ring, for example, might undergo reactions at the nitrogen atom or at the carbon atoms in the ring. The fluorobenzyl and methylsulfonyl groups could also participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. The presence of the fluorine atom, for example, might make the compound more electronegative and could affect its interactions with other substances .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical, for example, its mechanism of action might involve interacting with a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-21(19,20)17-8-6-11(7-9-17)14(18)16-10-12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIJWWUPMSOWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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